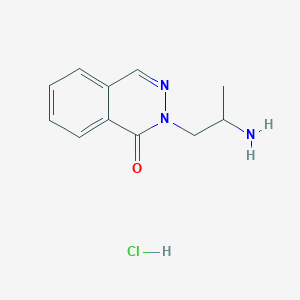

2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride

Beschreibung

Chemical Identity and Nomenclature

2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride is a heterocyclic organic compound with the molecular formula C₁₁H₁₄ClN₃O and a molecular weight of 239.70 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name is 2-(2-aminopropyl)phthalazin-1-one hydrochloride , reflecting its fused bicyclic phthalazine core substituted with an aminopropyl group and a hydrochloride salt. The compound is registered under CAS number 1423033-51-5 and is characterized by the SMILES notation CC(Cn1ncc2c(c1=O)cccc2)N.Cl and InChIKey VFJWWDHCFGZQIA-UHFFFAOYSA-N .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1423033-51-5 |

| Molecular Formula | C₁₁H₁₄ClN₃O |

| Molecular Weight | 239.70 g/mol |

| IUPAC Name | 2-(2-Aminopropyl)phthalazin-1-one hydrochloride |

| SMILES | CC(Cn1ncc2c(c1=O)cccc2)N.Cl |

| InChIKey | VFJWWDHCFGZQIA-UHFFFAOYSA-N |

Historical Context and Discovery

The compound belongs to the phthalazinone family, a class of nitrogen-containing heterocycles first explored in the early 20th century. While phthalazine itself was synthesized in 1903 via condensation reactions, derivatives like this compound emerged more recently, driven by advances in catalytic amination and microdroplet synthesis techniques. Its development aligns with the growing interest in functionalized phthalazinones for pharmaceutical applications, particularly after the 2010s, when palladium-catalyzed C–N bond-forming reactions became prevalent in heterocyclic chemistry.

Significance in Heterocyclic Chemistry

Phthalazinones are prized for their structural versatility and bioactivity. The aminopropyl substitution in this compound enhances its potential as a pharmacophore or ligand in coordination chemistry. For example:

- The phthalazine core provides a planar aromatic system for π-π interactions, critical in drug-receptor binding.

- The primary amine group enables participation in Schiff base formation or metal coordination, expanding its utility in synthetic chemistry.

- The hydrochloride salt improves solubility, facilitating its use in aqueous reaction conditions.

Table 2: Comparative Synthesis Methods for Phthalazinones

This compound’s unique substitution pattern positions it as a candidate for further exploration in antimicrobial, anticancer, and enzyme-inhibition studies, mirroring the broader pharmacological relevance of phthalazinones.

Eigenschaften

IUPAC Name |

2-(2-aminopropyl)phthalazin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-8(12)7-14-11(15)10-5-3-2-4-9(10)6-13-14;/h2-6,8H,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJWWDHCFGZQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C2=CC=CC=C2C=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-51-5 | |

| Record name | 1(2H)-Phthalazinone, 2-(2-aminopropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423033-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride typically involves the following steps:

Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Aminopropyl Side Chain: The aminopropyl side chain is introduced through a nucleophilic substitution reaction, where an appropriate aminopropyl halide reacts with the phthalazinone core.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl side chain, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be employed to modify the phthalazinone core or the aminopropyl side chain.

Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups onto the phthalazinone core or the aminopropyl side chain.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the aminopropyl side chain, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

APDHP has shown potential as a pharmacological agent due to its ability to interact with biological systems. It serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows it to function as an organic buffer, which is crucial in maintaining pH levels during biochemical reactions .

Biochemical Applications

The compound is utilized in biological research for its buffering capabilities. It helps stabilize pH in enzymatic reactions, which is critical for maintaining enzyme activity and ensuring accurate experimental results .

Drug Development

Research indicates that derivatives of APDHP may exhibit anti-inflammatory and analgesic properties, making it a candidate for drug development targeting pain management and inflammatory diseases. The compound's ability to modify biological pathways positions it as a subject of interest for developing new therapeutic agents .

Analytical Chemistry

APDHP can be used as a reagent in various analytical techniques, including chromatography and spectrometry. Its chemical properties allow it to form complexes with metal ions, which can be exploited for the detection and quantification of these ions in samples .

Case Study 1: Synthesis of Pharmaceutical Compounds

A study demonstrated the use of APDHP as a starting material for synthesizing novel phthalazine derivatives with enhanced pharmacological activities. These derivatives were tested for their efficacy against specific cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential.

Case Study 2: Buffering Capacity in Enzymatic Reactions

In a series of experiments aimed at optimizing enzymatic reactions, APDHP was employed as a buffer. Results indicated that maintaining a stable pH significantly improved enzyme activity compared to reactions without buffering agents. This highlights the importance of using APDHP in biochemical assays where pH fluctuations can lead to variable results.

Wirkmechanismus

The mechanism of action of 2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride involves its interaction with specific molecular targets in the body. The aminopropyl side chain can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the phthalazinone core may interact with enzymes or other proteins, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Critical Limitations

Data Gaps : The evidence lacks direct information on the target compound, making comparisons speculative.

Structural Relevance : The provided analog (imidazoline derivative) differs significantly in core structure and substituents, limiting extrapolation.

Application Context: No pharmacological or synthetic data are available for either compound in the evidence.

Biologische Aktivität

2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The compound is characterized by the following properties:

Research indicates that compounds similar to 2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one exhibit various mechanisms, including:

- Inhibition of Enzymatic Activity : The compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and can influence pharmacokinetics and toxicity .

- Antimicrobial Activity : It has shown potential against various pathogens, which is attributed to the presence of the phthalazin moiety that enhances biological activity .

Antimicrobial Properties

Studies have demonstrated that derivatives of phthalazinones possess significant antimicrobial activity. For instance, certain derivatives have been effective against Staphylococcus aureus and Candida albicans, indicating a broad spectrum of activity .

| Compound | Activity Against | Reference |

|---|---|---|

| 6-Amino-4-methoxyphthalazin-1(2H)-one | Staphylococcus aureus | |

| 8-Amino-4-(dialkylamino)phthalazin-1(2H)-one | Candida albicans |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of the compound on cancer cell lines. Results suggest that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation in a dose-dependent manner. The IC50 values varied across different cell lines, indicating its potential as a chemotherapeutic agent.

Case Study 2: In Vivo Efficacy

In vivo experiments using animal models demonstrated that administration of this compound led to a reduction in tumor size compared to control groups. This finding supports its further investigation as an anticancer agent.

Pharmacokinetics and Toxicology

The pharmacokinetic profile suggests moderate absorption with significant first-pass metabolism. The compound is a substrate for P-glycoprotein (P-gp), which may affect its bioavailability. Toxicological studies indicate low acute toxicity; however, long-term effects require further investigation .

Q & A

Basic: How can researchers optimize the synthesis of 2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride using statistical design of experiments (DoE)?

Methodological Answer:

To optimize synthesis, employ a Taguchi or factorial design to systematically vary parameters (e.g., temperature, catalyst loading, reaction time) and identify critical factors. For example:

- Step 1: Define response variables (yield, purity) and control factors (e.g., solvent polarity, stoichiometry).

- Step 2: Use software like Minitab or JMP to generate a fractional factorial design, reducing experimental runs while capturing interactions.

- Step 3: Validate predictions through confirmatory experiments.

Reference similar phthalazine derivatives in SDS data for stability thresholds (e.g., light/temperature sensitivity ). Integrate computational reaction path searches (e.g., quantum chemical calculations) to pre-screen conditions .

Basic: What stability considerations are critical for handling this compound under experimental conditions?

Methodological Answer:

Stability is influenced by:

- Light/Temperature: Store in amber vials at 2–8°C, as analogous compounds degrade under direct light and elevated temperatures .

- Incompatible Materials: Avoid strong oxidizers (e.g., peroxides) due to hazardous decomposition risks (e.g., HCl gas, CO/CO₂) .

- Reaction Medium: Pre-purify solvents to eliminate trace acids/bases that may catalyze degradation. Monitor pH during aqueous workups using inline probes.

Advanced: How can computational methods elucidate reaction mechanisms for derivatizing this compound?

Methodological Answer:

- Quantum Mechanics/Molecular Mechanics (QM/MM): Model transition states for nucleophilic attacks or ring-opening reactions. Tools like Gaussian or ORCA can calculate activation energies.

- Machine Learning (ML): Train models on existing phthalazinone reaction datasets to predict regioselectivity. For example, ICReDD’s approach combines computation, informatics, and experiments to prioritize viable pathways .

- Validation: Cross-reference computational predictions with kinetic isotopic effect (KIE) studies or in situ FTIR spectroscopy.

Advanced: How should conflicting acute toxicity data be resolved for this compound?

Methodological Answer:

- Step 1: Conduct tiered testing: Start with in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).

- Step 2: Compare results with structural analogs (e.g., naphthylmethyl-imidazoline HCl’s acute toxicity profiles ).

- Step 3: If discrepancies persist, perform in vivo studies (OECD Guideline 423) with controlled dosing. Use LC-MS/MS to quantify metabolite profiles and identify toxicophores.

Basic: What analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

- HPLC-UV/ELSD: Use a C18 column with 0.1% TFA in water/acetonitrile gradient. Compare retention times against certified reference standards (e.g., EP impurity guidelines ).

- NMR Spectroscopy: Assign peaks via ¹H/¹³C NMR (DMSO-d₆) to confirm amine and phthalazinone moieties. Track deuterium exchange for labile protons.

- Elemental Analysis: Validate stoichiometry (C, H, N, Cl) with ≤0.4% deviation from theoretical values.

Advanced: What strategies are effective for impurity profiling during scale-up?

Methodological Answer:

- Hyphenated Techniques: LC-MS/MS or GC-MS to identify trace impurities (e.g., dimerization byproducts).

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions. Compare degradation pathways with structurally related compounds .

- Process Analytical Technology (PAT): Implement inline Raman spectroscopy to monitor real-time impurity formation during continuous flow synthesis .

Advanced: How can reactor design improve the scalability of reactions involving this compound?

Methodological Answer:

- Microreactor Systems: Enhance heat/mass transfer for exothermic or gas-liquid reactions (e.g., hydrogenation). Use CFD simulations to optimize channel geometry .

- Safety Protocols: Integrate pressure relief valves and quenching systems, as hazardous gases (HCl, NOx) may form during decomposition .

- Scale-Down Models: Use high-throughput screening in miniaturized reactors to mimic large-scale mixing dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.